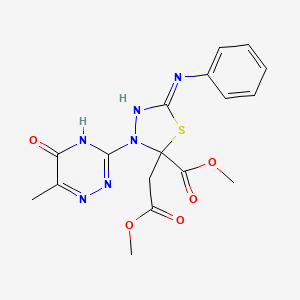

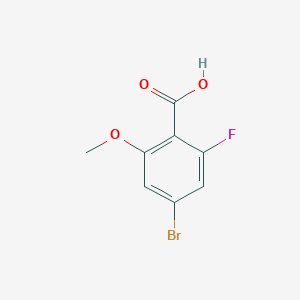

![molecular formula C22H20N2O4 B2980240 [3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate CAS No. 578699-45-3](/img/structure/B2980240.png)

[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Coordination Chemistry

The compound’s copper(II) chloride complex with the ligand features an orange color and an orthorhombic crystal structure. The CuN₂Cl₂ coordination core adopts somewhat flattened tetrahedral geometry, forming an eight-membered chelate ring. Researchers study its coordination behavior, reactivity, and ligand exchange processes .

Electronic Properties and Spectroscopy

The complex’s solid-state rhombic EPR spectrum reveals interesting electronic properties. In solution, the spectrum becomes more tetragonalized. The absorption spectrum displays visible-region bands, which theoretical calculations suggest arise from d–d, LMCT (ligand-to-metal charge transfer), and MLCT (metal-to-ligand charge transfer) transitions .

Antiviral Activity

Bis(benzimidazoles) have demonstrated broad-spectrum antiviral activity. Investigating the potential of this complex as an antiviral agent could be valuable .

Ion-Exchange Resins

Benzimidazole-containing molecules, including those derived from this ligand, can functionalize ion-exchange resins selectively. Researchers explore their applications in water purification and separation processes .

Supramolecular Aggregates

The ligand’s metal complexes may form supramolecular aggregates with d10 metal ions. Understanding their self-assembly behavior and potential applications in materials science is an active area of research .

Charge Transfer and Nanoparticles

Benzimidazole derivatives have been used in charge transfer processes when bound to nanoparticles. Investigating the interaction of this complex with nanoparticles could lead to novel materials for optoelectronics and catalysis .

Mécanisme D'action

Target of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure .

Mode of Action

The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its target. For example, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Again, the specific biochemical pathways affected by benzimidazole derivatives can vary widely. Some benzimidazole derivatives have been found to interfere with the synthesis of certain proteins or nucleic acids, while others may affect signal transduction pathways .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .

Action Environment

The action of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to interact with its target .

Propriétés

IUPAC Name |

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-22(2,3)21(26)27-14-10-9-13-11-15(20(25)28-18(13)12-14)19-23-16-7-5-6-8-17(16)24(19)4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVLPLLOLFSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)

![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)

![5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)